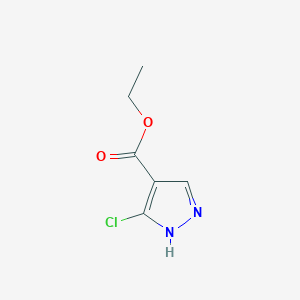

ethyl 5-chloro-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1393667-83-8 . It has a molecular weight of 174.59 and its IUPAC name is ethyl 5-chloro-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The InChI code for ethyl 5-chloro-1H-pyrazole-4-carboxylate is 1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-chloro-1H-pyrazole-4-carboxylate are not available, it’s worth noting that pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : Ethyl 5-chloro-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides . Isoxazole derivatives are important in the field of medicinal chemistry due to their diverse biological activities.

- Results : The outcome is the production of isoxazole derivatives, which can be used in further research or in the production of pharmaceuticals .

- Field : Organic Chemistry

- Application : This compound acts as an intermediate in organic synthesis . It can be used in the production of a wide range of organic compounds.

- Results : The result is the production of a variety of organic compounds for use in further research or industrial applications .

Synthesis of Isoxazole Derivatives

Intermediate in Organic Synthesis

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Method : The specific methods of synthesis would depend on the desired pyrazole derivative. This often involves utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results : The outcome is the production of pyrazole derivatives, which can be used in further research or in the production of pharmaceuticals .

- Field : Organic Chemistry

- Application : Ethyl 5-chloro-1H-pyrazole-4-carboxylate is used for the synthesis of isoxazole-3,5-dicarboxamides . These compounds have been used as herbicides .

- Results : The result is the production of isoxazole-3,5-dicarboxamides, which can be used in agricultural applications .

Synthesis of Pyrazole Derivatives

Synthesis of Isoxazole-3,5-dicarboxamides

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of imidazo[1,2-b]pyrazole derivatives . These derivatives have been tested in vitro to evaluate their α-glucosidase inhibitory activity .

- Method : The specific methods of synthesis would depend on the desired imidazo[1,2-b]pyrazole derivative. This often involves a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile .

- Results : The outcome is the production of imidazo[1,2-b]pyrazole derivatives, which can be used in further research or in the production of pharmaceuticals .

- Field : Organic Chemistry

- Application : Ethyl 5-chloro-1H-pyrazole-4-carboxylate is used in the synthesis of pyrazole-containing compounds . These compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Method : The specific methods of synthesis would depend on the desired pyrazole-containing compound. This often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

- Results : The outcome is the production of pyrazole-containing compounds, which can be used in further research or in the production of pharmaceuticals .

Synthesis of Imidazo[1,2-b]pyrazole Derivatives

Synthesis of Pyrazole-Containing Compounds

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Pyrazoles, including ethyl 5-chloro-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research will likely continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRMFDPBDDKWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646439 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

CAS RN |

948552-01-0 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

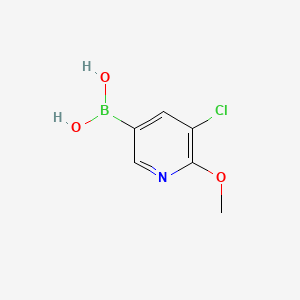

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)